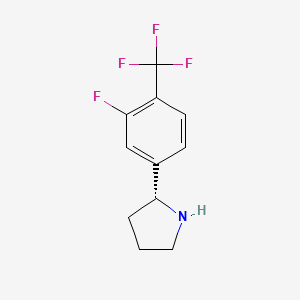
(R)-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-(trifluoromethyl)benzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(3-Fluoro-4-methylphenyl)pyrrolidine
- ®-2-(3-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine
- ®-2-(3-Fluoro-4-(difluoromethyl)phenyl)pyrrolidine
Uniqueness
- Fluorine Substitution : The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity.
- Chirality : The ®-configuration imparts specific stereochemical properties, influencing its biological activity.
This detailed article provides a comprehensive overview of ®-2-(3-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H11F4N |
|---|---|
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
(2R)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-6-7(10-2-1-5-16-10)3-4-8(9)11(13,14)15/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |
Clave InChI |
LUXQAWYVSZIBGC-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
SMILES canónico |
C1CC(NC1)C2=CC(=C(C=C2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


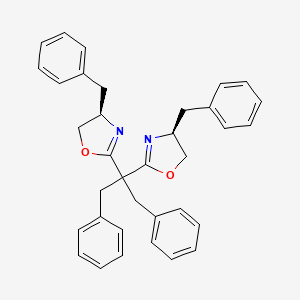
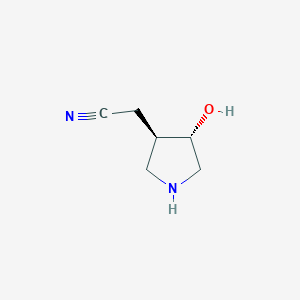
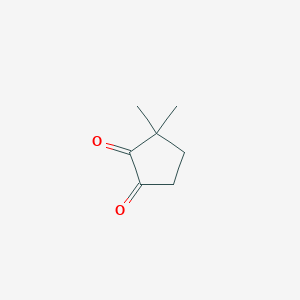
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
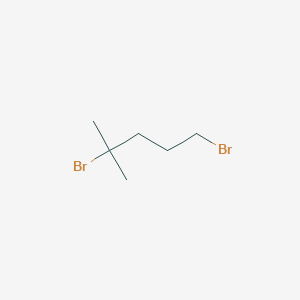
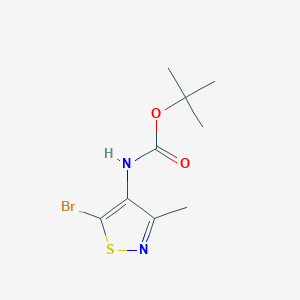
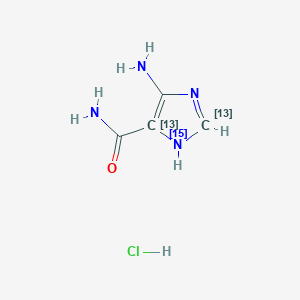
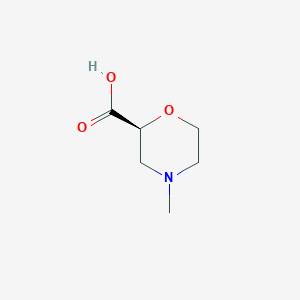
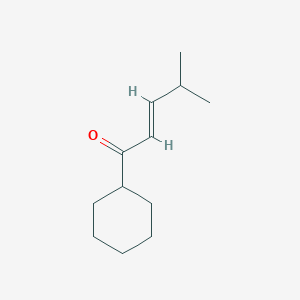
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
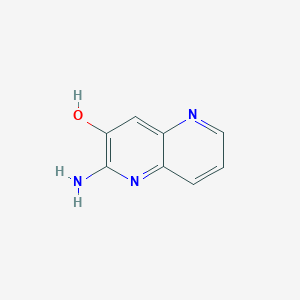
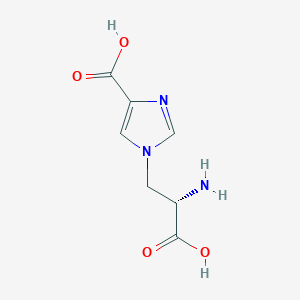
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
